2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
CAS No.: 1334148-87-6
Cat. No.: VC2829172
Molecular Formula: C15H23ClN2O2
Molecular Weight: 298.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334148-87-6 |
|---|---|
| Molecular Formula | C15H23ClN2O2 |
| Molecular Weight | 298.81 g/mol |
| IUPAC Name | 2-(2,5-dimethylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C15H22N2O2.ClH/c1-11-4-5-12(2)14(10-11)19-13(3)15(18)17-8-6-16-7-9-17;/h4-5,10,13,16H,6-9H2,1-3H3;1H |
| Standard InChI Key | MKSUPSUFMWTPCQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)OC(C)C(=O)N2CCNCC2.Cl |
| Canonical SMILES | CC1=CC(=C(C=C1)C)OC(C)C(=O)N2CCNCC2.Cl |
Introduction
Chemical Properties and Structure
Physical and Chemical Properties
2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride presents as a powder at room temperature . The compound's key physical and chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1334148-87-6 |
| Molecular Formula | C₁₅H₂₃ClN₂O₂ |
| Molecular Weight | 298.81 g/mol |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
| MDL Number | MFCD19686297 |
| PubChem CID | 54594463 |
These properties are essential considerations for researchers working with this compound, particularly for analytical identification, storage, and handling protocols .
Structural Characteristics
The structural details of 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride can be represented through various chemical identifiers:
| Structural Identifier | Value |
|---|---|
| IUPAC Name | 2-(2,5-dimethylphenoxy)-1-piperazin-1-ylpropan-1-one; hydrochloride |
| Standard InChI | InChI=1S/C15H22N2O2.ClH/c1-11-4-5-12(2)14(10-11)19-13(3)15(18)17-8-6-16-7-9-17;/h4-5,10,13,16H,6-9H2,1-3H3;1H |
| InChI Key | MKSUPSUFMWTPCQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)OC(C)C(=O)N2CCNCC2.Cl |
The compound features a piperazine ring connected to a propan-1-one moiety, which is further linked to a 2,5-dimethylphenoxy group. The methyl groups at positions 2 and 5 on the phenoxy ring contribute to the compound's hydrophobicity and potentially influence its interactions with biological targets .
Chemical Behavior
The chemical behavior of 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride is characterized by several key features. The compound can undergo protonation at the nitrogen atoms in the piperazine ring when forming hydrochloride salts, which enhances its solubility and stability in aqueous environments. This property is particularly important for pharmaceutical applications where water solubility is often a crucial factor.
The compound's reactivity profile allows for further derivatization, making it valuable in synthesizing related pharmacologically active compounds. The presence of the piperazine ring, a common pharmacophore in many bioactive molecules, suggests potential for interaction with various biological targets, particularly G-protein coupled receptors, including adrenergic receptors .
Pharmacological Profile
Mechanism of Action
While specific pharmacological data for 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride is limited in the available search results, inferences can be made based on structurally similar compounds. Related piperazine derivatives have demonstrated significant affinities for alpha-adrenergic receptors, particularly the alpha₁ subtype .
The pharmacological activity of these compounds is typically characterized by their ability to antagonize alpha₁-adrenoceptors, which has important implications for cardiovascular applications. The antagonism is generally assessed through radioligand binding assays using specific radioligands such as [³H]prazosin for alpha₁-receptors and functional assays such as inhibition of phenylephrine-induced contraction in isolated rat aorta .
Research on structurally similar compounds has shown that the specific substitution patterns on the phenoxy ring and the length of the alkyl chain connecting it to the piperazine moiety can significantly influence the binding affinity and selectivity for different adrenoceptor subtypes .
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, including established pharmaceutical agents such as Terazosin, Doxazosin, and Alfuzosin. These are piperazine-based compounds used primarily for their alpha₁-adrenergic antagonist properties in treating conditions like hypertension and benign prostatic hyperplasia.
Studies on related 1,4-substituted piperazine derivatives have demonstrated varying levels of affinity and selectivity for alpha₁-adrenoceptors. For example, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride has shown excellent alpha₁-adrenoceptor affinity with a Ki(α₁) value of 2.4 nM and a 142.13-fold better selectivity for alpha₁ over alpha₂-adrenoceptors .
The following table compares the binding affinities of selected piperazine derivatives:
| Compound | Ki(α₁) (nM) | Selectivity (α₁/α₂) | pA₂ Value |
|---|---|---|---|
| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | 2.4 | 142.13 | 8.807 |
| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | 2.1 | 61.05 | Not specified |
These findings from structurally similar compounds suggest potential research directions for investigating the pharmacological properties of 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride .
Research Findings and Applications
Adrenoceptor Antagonistic Properties
Research on structurally related piperazine derivatives has demonstrated significant alpha-adrenoceptor antagonistic properties. Studies have typically employed radioligand binding assays using [³H]prazosin for alpha₁-receptors and [³H]clonidine for alpha₂-receptors, as well as functional assays such as inhibition of phenylephrine-induced contraction in isolated rat aorta .
Several factors appear to influence the adrenoceptor antagonistic properties of these compounds, including:
-
The substitution pattern on the phenoxy ring
-
The position and nature of substituents on the piperazine ring
-
The length and flexibility of the alkyl chain connecting these moieties
For instance, compounds with o-methoxyphenyl piperazine moieties have shown particularly beneficial effects on alpha₁-adrenoceptor antagonistic properties . This suggests that specific structural features might be optimized in 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride to enhance its potential pharmacological activity.
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